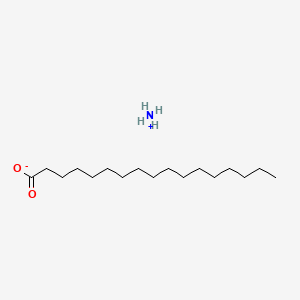

Ammonium heptadecanoate

Beschreibung

Ammonium heptadecanoate is the ammonium salt of heptadecanoic acid (margaric acid), a saturated fatty acid with a 17-carbon chain. Its molecular formula is C₁₇H₃₅COONH₄, and it is characterized by its role in analytical chemistry and biodiesel research.

Eigenschaften

CAS-Nummer |

94266-36-1 |

|---|---|

Molekularformel |

C17H37NO2 |

Molekulargewicht |

287.5 g/mol |

IUPAC-Name |

azanium;heptadecanoate |

InChI |

InChI=1S/C17H34O2.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19;/h2-16H2,1H3,(H,18,19);1H3 |

InChI-Schlüssel |

RAMIXRMJVONRPT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCC(=O)[O-].[NH4+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Reaktionstypen

Ammoniumheptadecanoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann oxidiert werden, um Heptadecansäure und andere Oxidationsprodukte zu erzeugen.

Reduktion: Es kann reduziert werden, um Heptadecanol zu bilden.

Substitution: Es kann Substitutionsreaktionen mit anderen chemischen Spezies eingehen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid. Die Reaktion wird typischerweise in saurem Medium durchgeführt.

Reduktion: Häufige Reduktionsmittel umfassen Lithiumaluminiumhydrid und Natriumborhydrid. Die Reaktion wird typischerweise in einer inerten Atmosphäre durchgeführt.

Substitution: Häufige Reagenzien umfassen Halogene und andere Elektrophile. Die Reaktionsbedingungen variieren je nach der spezifischen Substitutionsreaktion.

Hauptprodukte, die gebildet werden

Oxidation: Heptadecansäure und andere Oxidationsprodukte.

Reduktion: Heptadecanol.

Substitution: Verschiedene substituierte Heptadecanoat-Derivate.

Analyse Chemischer Reaktionen

Types of Reactions

Ammonium heptadecanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to produce heptadecanoic acid and other oxidation products.

Reduction: It can be reduced to form heptadecanol.

Substitution: It can undergo substitution reactions with other chemical species.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction is typically carried out in an acidic medium.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction is typically carried out in an inert atmosphere.

Substitution: Common reagents include halogens and other electrophiles. The reaction conditions vary depending on the specific substitution reaction.

Major Products Formed

Oxidation: Heptadecanoic acid and other oxidation products.

Reduction: Heptadecanol.

Substitution: Various substituted heptadecanoate derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Chemical Formula : C17H35NO2

- Molecular Weight : 285.48 g/mol

- Appearance : White solid at room temperature

- Solubility : Soluble in polar solvents

Surfactant and Emulsifier

Ammonium heptadecanoate is utilized as a surfactant in various formulations. Its amphiphilic nature allows it to stabilize emulsions and foams, making it valuable in food products, cosmetics, and pharmaceuticals.

Biological Studies

Research indicates that this compound can influence cellular processes. As a fatty acid derivative, it may affect membrane fluidity and permeability, impacting nutrient uptake and signal transduction pathways.

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. This makes it a candidate for use in antimicrobial coatings and preservatives.

Lipid Metabolism Research

The compound plays a role in lipid metabolism studies, particularly in understanding fatty acid oxidation processes and their implications for metabolic diseases like obesity and diabetes.

Case Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of this compound against common pathogens such as Staphylococcus aureus and Candida albicans. The results indicated that the compound exhibited minimum inhibitory concentrations comparable to established antimicrobial agents, suggesting its potential as an effective antimicrobial agent .

Case Study 2: Influence on Lipid Metabolism

In a study focused on hyperammonemia's effects on energy metabolism, researchers investigated how ammonium compounds like this compound could modulate mitochondrial function in astrocytes. The findings revealed that the compound could influence metabolic pathways by affecting mitochondrial respiration and glycolysis under hyperammonemic conditions .

Wirkmechanismus

The mechanism of action of ammonium heptadecanoate involves its interaction with various molecular targets and pathways. In biological systems, it can be incorporated into lipid membranes and influence membrane fluidity and function. It can also be metabolized to produce heptadecanoic acid, which can further participate in various metabolic pathways.

Vergleich Mit ähnlichen Verbindungen

(a) This compound vs. Lead(2+) Heptadecanoate

- Toxicity: Lead heptadecanoate contains toxic Pb²⁺ ions, limiting its industrial use compared to the ammonium salt, which is safer for analytical workflows .

- Analytical Utility: this compound is preferred in MS due to its compatibility with negative electrospray ionization (ESI) modes, whereas lead derivatives may interfere with instrumentation .

(b) This compound vs. Ethyl Heptadecanoate

- Solubility: The ammonium salt is water-soluble, facilitating its use in aqueous analytical systems. Ethyl heptadecanoate, being an ester, is lipid-soluble and used in organic-phase applications (e.g., lipid extraction) .

- Role in Biodiesel: Methyl/ethyl heptadecanoate derivatives are FAME markers, while the ammonium salt aids in quantifying reaction efficiencies during transesterification .

Research Findings and Data Gaps

- Analytical Performance: In plasma fatty acid analysis, heptadecanoate (as an ammonium salt) demonstrated a recovery rate of 98–102% when spiked into biological matrices, ensuring high precision .

- Industrial Scalability: Lead heptadecanoate’s high molecular weight and toxicity make it less viable for large-scale applications compared to ammonium or ester derivatives .

Biologische Aktivität

Ammonium heptadecanoate, also known as ammonium margarate, is a salt derived from heptadecanoic acid (margaric acid) and ammonia. This compound has garnered interest due to its potential biological activities, particularly in cellular functions and metabolic processes. This article delves into its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

- Chemical Formula : C17H35NO2

- Appearance : White crystalline solid

- Solubility : Soluble in water, exhibiting properties typical of ammonium salts

The long-chain saturated fatty acid component of this compound contributes to its unique biological properties, impacting cell membrane integrity and fluidity, as well as serving as an energy source for various metabolic processes.

1. Cell Membrane Integrity

This compound plays a crucial role in maintaining the structural integrity and fluidity of cell membranes. Long-chain fatty acids are integral components of phospholipids, which are fundamental to cellular structure. The presence of heptadecanoic acid can influence membrane dynamics and protein function within the lipid bilayer.

2. Energy Source

As a fatty acid derivative, this compound can serve as an energy source. Fatty acids are metabolized through β-oxidation to produce ATP, which is vital for cellular functions. The metabolic pathways involving long-chain fatty acids like heptadecanoic acid have been linked to various physiological processes including lipid metabolism and energy homeostasis .

Case Study 1: Lipid Metabolism in Obesity

A study investigated the impact of dietary fatty acids on lipid metabolism in obese mouse models. It was found that supplementation with heptadecanoic acid improved lipid profiles by increasing polyunsaturated fatty acids (PUFAs) while decreasing saturated fatty acids (SFAs) in the liver and plasma . This shift is significant for managing obesity-related complications.

Case Study 2: Cellular Response to Fatty Acid Composition

Research on differentiated adipocytes indicated that varying the composition of fatty acids influenced insulin sensitivity and glucose uptake. The presence of longer-chain fatty acids like heptadecanoic acid was correlated with improved metabolic responses in these cells .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.